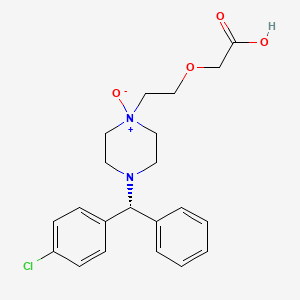

Levocetirizine N-oxide

Overview

Description

Levocetirizine N-oxide is a derivative of Levocetirizine, which is an antihistamine . It works by preventing the effects of a substance called histamine, which is produced by the body . Histamine can cause itching, sneezing, runny nose, and watery eyes . The chemical name of Levocetirizine N-oxide is ®-1-(2-(carboxymethoxy)ethyl)-4-((4-chlorophenyl)(phenyl)methyl)piperazine 1-oxide .

Molecular Structure Analysis

Levocetirizine N-oxide has a molecular formula of C21H25ClN2O4 and a molecular weight of 404.9 . The structure of Levocetirizine has been determined using a method based on electron diffraction .Scientific Research Applications

Anti-Allergic Drugs

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: Levocetirizine N-oxide is used in the synthesis of anti-allergic drugs . Histamine plays an important role in the pathophysiological mechanism of allergic diseases, and the antagonistic effect of histamine has become an important way to study anti-allergic drugs .

Pharmaceutical Reference Standards

- Scientific Field: Pharmaceutical Analysis

- Application Summary: Levocetirizine N-oxide is used as a reference standard in pharmaceutical analysis . It can be used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Levocetirizine .

Allergic Rhinitis Treatment

- Scientific Field: Clinical Medicine

- Application Summary: Levocetirizine N-oxide is used in the treatment of allergic rhinitis . This includes allergy symptoms such as watery eyes, runny nose, sneezing, hives, and itching .

Synthesis of Anti-Allergic Drugs

- Scientific Field: Medicinal Chemistry

- Application Summary: Levocetirizine N-oxide is used in the synthesis of anti-allergic drugs . In a study related to silicon substitution drugs, a variety of substituted 1,3,4-oxadiazole compounds were designed and synthesized .

Atopic Dermatitis Treatment

- Scientific Field: Dermatology

- Application Summary: Levocetirizine N-oxide is used in the treatment of atopic dermatitis . This includes symptoms such as redness, itching, and inflammation of the skin .

Analytical Method Development

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDOUUOLLFEMJQ-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[N+](CCN1[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levocetirizine N-oxide | |

CAS RN |

442863-80-1 | |

| Record name | Levocetirizine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442863801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEVOCETIRIZINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3937I0I7JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.